molecular formula C5H6N4O B12642844 N-Acryloyl-N'-cyanoguanidine CAS No. 7046-96-0

N-Acryloyl-N'-cyanoguanidine

Cat. No.: B12642844
CAS No.: 7046-96-0
M. Wt: 138.13 g/mol
InChI Key: CADVGKZQAHRVJF-UHFFFAOYSA-N
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Description

N-Acryloyl-N'-cyanoguanidine is a substituted cyanoguanidine derivative characterized by an acryloyl group (CH₂=CHCO-) attached to one nitrogen and a cyano group (-C≡N) to another. This compound belongs to the broader class of N,N'-disubstituted-N''-cyanoguanidines, which are synthesized via sequential reactions of amines with dimethyl N-cyanodithioiminocarbonate, followed by substitution with a second amine or acryloyl-containing reagent . Its structure combines the reactivity of the acryloyl moiety with the hydrogen-bonding and electronic properties of the cyanoguanidine group, making it relevant in medicinal chemistry, materials science, and organic synthesis.

Properties

CAS No.

7046-96-0

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N-(N'-cyanocarbamimidoyl)prop-2-enamide

InChI

InChI=1S/C5H6N4O/c1-2-4(10)9-5(7)8-3-6/h2H,1H2,(H3,7,8,9,10)

InChI Key

CADVGKZQAHRVJF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(=NC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acryloyl-N’-cyanoguanidine can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with cyanoguanidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of N-Acryloyl-N’-cyanoguanidine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-Acryloyl-N’-cyanoguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

N-Acryloyl-N’-cyanoguanidine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique reactivity.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Acryloyl-N’-cyanoguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity and function. These interactions are crucial for its applications in various fields .

Comparison with Similar Compounds

Comparison with Similar Cyanoguanidine Derivatives

Structural and Functional Group Variations

Cyanoguanidine derivatives are tailored by modifying substituents on the guanidine core. Key structural variations include:

Compound Substituents Key Applications Activity Metrics
N-Acryloyl-N'-cyanoguanidine Acryloyl, cyano Polymer precursors, drug candidates Pending specific data
Roxatidine-like derivatives Phenoxyalkyl, methoxy groups H1/H2 receptor antagonists pKBileum: 8.42 (H1R)
Tiotidine analogs Guanidinothiazole H2R antagonists IC50: Sub-nM (NAMPT inhibition)
Agmatine derivatives Nitroethene, alkyl/aryl groups Analgesic agents BBB permeability: High
Energetic cyanoguanidines Azole hybrids Hypergolic fuels, Hg adsorption Hypergolic ignition: <10 ms

Key Insights :

  • Guanidinothiazole (e.g., tiotidine derivatives) enhances H2 receptor antagonism (pKBatrium ~6.43) compared to cyanoguanidines with hexamethylene spacers .
2.2.1. Receptor Antagonism
  • H1/H2 Antagonists: this compound’s activity is likely influenced by the electron-withdrawing cyano group, similar to roxatidine-like derivatives. However, spacer length critically affects potency; hexamethylene spacers (e.g., compound 21) improve H1R binding (pKBileum 8.42) compared to shorter chains .
  • NAMPT Inhibition: Cyanoguanidines with pyridyl head-groups and 6-carbon linkers (e.g., compound 17) show sub-nM anti-proliferative activity in cancer cells, rivaling squaric acid and urea analogs . The acryloyl group’s role here remains unexplored but may modulate solubility or target engagement.
2.2.2. Analgesic and BBB Permeation
  • Agmatine-derived cyanoguanidines (e.g., compound 5a-l) exhibit dual analgesic activity and BBB penetration, attributed to balanced lipophilicity and hydrogen-bonding capacity . The polar acryloyl group could reduce BBB permeability compared to alkyl substituents.
2.2.3. Antimicrobial Activity
  • Furyl-based cyanoguanidines (e.g., 2-cyanoimino dihydropyrimidines) demonstrate moderate antimicrobial activity via interactions with microbial enzymes . The acryloyl group’s electrophilicity might enhance reactivity but could also increase toxicity.
Physicochemical and Material Properties
  • Hypergolic Potential: Azole-cyanoguanidine hybrids (e.g., compound 8) exhibit rapid hypergolic ignition (<10 ms) due to high nitrogen content and energetic bonds . The acryloyl group’s lower nitrogen content may reduce such performance.
  • Heavy Metal Adsorption: Cyanoguanidines with pyridazinone substituents show high Hg(II) adsorption capacity (e.g., ~200 mg/g) via cyano-mercury interactions . Acryloyl’s π-electrons may offer complementary binding modes.

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